![molecular formula C15H16N2O3S2 B2396110 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 921916-43-0](/img/structure/B2396110.png)
5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and a quinoline moiety, making it a versatile molecule for various applications.
Scientific Research Applications
Antithrombotic Properties
The interaction of 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide in the S1 subsite allows for a combination of good oral bioavailability and high potency for nonbasic thromboembolic diseases prevention and treatment . Researchers have been investigating its efficacy in preventing blood clot formation, which is crucial for managing conditions like deep vein thrombosis and stroke.
Antimicrobial Activity
Studies have explored the antimicrobial potential of this compound. In particular, it has been tested against fungal strains such as Aspergillus niger and Candida albicans. The growth inhibition rates of these mycelia were determined, indicating its antifungal activity . This property could be valuable in developing novel antifungal agents.
Antioxidant Properties
The compound’s antioxidant activity has also been investigated. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers have assessed its ability to scavenge reactive oxygen species, potentially making it useful in combating oxidative stress-related diseases .
Neuroprotective Potential
Considering its structural resemblance to donepezil, a compound used to treat Alzheimer’s disease, there’s interest in exploring the neuroprotective effects of 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide . Preliminary studies suggest that it may influence neuronal function and protect against neurodegenerative conditions .
Plant Hormone Analog
The compound’s structure shares similarities with indole derivatives, including indole-3-acetic acid (a plant hormone). While not directly related, this connection raises questions about its potential effects on plant growth and development. Investigating its impact on plant physiology could reveal novel applications .
Drug Design and Development
Given its intriguing heterocyclic structure, researchers have explored its synthetic approaches and applications in drug design. The compound’s unique features make it a candidate for designing novel pharmaceutical agents. Investigating its interactions with biological targets could lead to innovative drug development .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the structure and known actions of similar compounds that it likely interacts with its target receptors to induce a biological response .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
A compound with a similar structure was found to have excellent pharmacokinetics in preclinical species . This suggests that “5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” may also have favorable ADME properties, impacting its bioavailability.
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have a broad range of biological activities .
properties
IUPAC Name |
5-ethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-12-5-8-15(21-12)22(19,20)17-11-4-6-13-10(9-11)3-7-14(18)16-13/h4-6,8-9,17H,2-3,7H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQUGXVSYYAUQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.